molecular formula C14H9FN2O2 B3048285 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione CAS No. 16332-89-1

3-(4-fluorophenyl)-1H-quinazoline-2,4-dione

Cat. No.: B3048285
CAS No.: 16332-89-1
M. Wt: 256.23 g/mol
InChI Key: YHDQLSNHBSOBED-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1H-quinazoline-2,4-dione is a heterocyclic compound that features a quinazoline core structure substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with anthranilic acid derivatives, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include a variety of substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(4-fluorophenyl)-1H-quinazoline-2,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenylquinazoline: Shares the quinazoline core but lacks the dione functionality.

    4-chlorophenylquinazoline: Similar structure with a chlorine substituent instead of fluorine.

    2,4-dioxoquinazoline: Lacks the 4-fluorophenyl group but retains the dione functionality.

Uniqueness

3-(4-fluorophenyl)-1H-quinazoline-2,4-dione is unique due to the presence of both the 4-fluorophenyl group and the dione functionality, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDQLSNHBSOBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333061
Record name 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16332-89-1
Record name 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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